Deoxyhydroxyaspergillic acid
Description
Deoxyhydroxyaspergillic acid is a pyrazine-derived alkaloid first reported by James D. Dutcher in 1957 . It was recently isolated from the marine shellfish-associated fungus Monascus ruber BB5, alongside other alkaloids and polyketides, and its NMR data and absolute configuration were elucidated for the first time in 2025 . The compound has a molecular formula of C₁₂H₂₀N₂O₂ (m/z 225.16019 [M+H]⁺) and features a pyrazine core substituted with hydroxyl and alkyl groups. Its absolute configuration was determined as 11R via experimental and calculated electronic circular dichroism (ECD) spectra .
Properties
CAS No. |
17005-11-7 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
6-(2-hydroxybutan-2-yl)-3-(2-methylpropyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C12H20N2O2/c1-5-12(4,16)10-7-13-9(6-8(2)3)11(15)14-10/h7-8,16H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
BHOHZIGEZDTNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CN=C(C(=O)N1)CC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deoxyhydroxyaspergillic acid involves the reduction of aspergillic acid. One of the methods includes the use of racemic 3-hydroxy-2, Li-di-sec-butylpyrazine as an intermediate . The reaction conditions typically involve the use of reducing agents and specific solvents to facilitate the reduction process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of deoxyhyd
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Neohydroxyaspergillic Acid
Structural and Functional Comparison
- Chemical Stability: Neohydroxyaspergillic acid’s pyrazinone core likely enhances its stability compared to this compound’s pyrazine, which may influence reactivity and solubility .
- Biosynthetic Pathway : Both are fungal metabolites, but this compound derives from Monascus ruber, a marine fungus, whereas Neohydroxyaspergillic acid’s origin remains unspecified .
Other Aspergillic Acid Derivatives
For example:
- Aspergillic Acid : Contains a hydroxyl group and isobutyl substituents, similar to this compound, but with a fully unsaturated pyrazine ring.
This compound
- Structural Characterization : Key advances include the first NMR assignments (Table 1 in ) and ECD-based confirmation of its 11R configuration .
Neohydroxyaspergillic Acid
- Safety Profile: Classified as non-carcinogenic (IARC/NTP/OSHA) and non-irritating, making it suitable for laboratory use .
- Research Utility: Used in studies requiring stable pyrazinone scaffolds, though its exact applications are unspecified .
Q & A
Q. What are the known biological activities of this compound, and how are these assays designed to minimize false positives?
- Methodological Answer : Common assays include antimicrobial disk diffusion (ASTM standards) and cytotoxicity testing (MTT assay). Include positive/negative controls (e.g., ampicillin for bacteria) and triplicate sampling to address variability. Use statistical tools (e.g., ANOVA) to confirm significance (p < 0.05) .
Advanced Research Questions
Q. How can researchers optimize the biosynthesis of this compound in non-native fungal hosts, and what genetic engineering strategies are most effective?
- Methodological Answer :
- Step 1 : Identify biosynthetic gene clusters (BGCs) via genome mining (antiSMASH software).
- Step 2 : Use CRISPR-Cas9 for heterologous expression in S. cerevisiae or P. pastoris.
- Step 3 : Monitor metabolite production via LC-MS and adjust fermentation parameters (e.g., aeration, induction timing).
Reference metabolic flux analysis (MFA) to identify bottlenecks .
Q. How should conflicting data on this compound’s mechanism of action be resolved?
- Methodological Answer :
- Hypothesis Testing : Compare results across independent studies (e.g., proteomic vs. transcriptomic data) using meta-analysis tools (RevMan, PRISMA guidelines).
- Experimental Replication : Reproduce assays under standardized conditions (e.g., ATCC cell lines, ISO protocols).
- Contradiction Analysis : Identify confounding variables (e.g., impurity in samples, solvent effects) via controlled experiments .
Q. What strategies are recommended for designing derivatives of this compound to enhance bioactivity while minimizing toxicity?
- Methodological Answer :
- Rational Design : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., CYP450 enzymes).
- SAR Studies : Modify functional groups (e.g., hydroxylation, methylation) and test in vitro/in vivo models.
- Toxicity Screening : Employ zebrafish embryos (FET assay) or HepG2 cells for hepatotoxicity profiling .
Q. How can advanced chromatographic techniques improve the separation of this compound from complex microbial extracts?
- Methodological Answer :
- HPLC-DAD-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid).
- Preparative SFC : Supercritical CO₂ for high-purity isolation.
- Data Validation : Compare retention indices and spectral libraries (e.g., NIST) to avoid co-elution artifacts .
Methodological Frameworks
Q. What steps ensure rigorous literature review when studying under-researched analogs of this compound?
- Answer :
- Database Searches : Use PubMed, SciFinder, and EMBASE with Boolean operators (e.g., "this compound AND biosynthesis NOT industrial").
- Grey Literature : Include theses, conference proceedings, and patents (Google Scholar, Espacenet).
- Critical Appraisal : Apply AMSTAR-2 or CASP checklists to evaluate study quality .
Q. How should researchers design longitudinal studies to assess environmental persistence of this compound?
- Answer :
- Sampling Plan : Use stratified random sampling in contaminated ecosystems.
- Analytical Methods : Employ LC-MS/MS with isotope-labeled internal standards.
- Statistical Models : Apply Kaplan-Meier survival analysis to degradation rates .
Tables for Reference
| Research Stage | Key Tools/Methods | Validation Criteria |
|---|---|---|
| Synthesis Optimization | CRISPR-Cas9, Metabolic Flux Analysis | Yield > 80%, Purity ≥ 95% (HPLC) |
| Structural Elucidation | X-ray crystallography, 2D-NMR | R-factor < 0.05, DEPT alignment |
| Bioactivity Confirmation | MTT assay, FET toxicity testing | IC50 < 10 µM, LC50 > 100 mg/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
